m-Toluenesulfenyl chloride m-Toluenesulfenyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC14248277
InChI: InChI=1S/C7H7ClS/c1-6-3-2-4-7(5-6)9-8/h2-5H,1H3
SMILES:
Molecular Formula: C7H7ClS
Molecular Weight: 158.65 g/mol

m-Toluenesulfenyl chloride

CAS No.:

Cat. No.: VC14248277

Molecular Formula: C7H7ClS

Molecular Weight: 158.65 g/mol

* For research use only. Not for human or veterinary use.

m-Toluenesulfenyl chloride -

Specification

Molecular Formula C7H7ClS
Molecular Weight 158.65 g/mol
IUPAC Name (3-methylphenyl) thiohypochlorite
Standard InChI InChI=1S/C7H7ClS/c1-6-3-2-4-7(5-6)9-8/h2-5H,1H3
Standard InChI Key ZAFDTQJIAOZBAA-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)SCl

Introduction

Chemical Identity and Structural Features

m-Toluenesulfonyl chloride (3-methylbenzenesulfonyl chloride) has the molecular formula C₇H₇ClO₂S and a molar mass of 190.65 g/mol . The structure consists of a benzene ring with a methyl group at the meta position and a sulfonyl chloride (-SO₂Cl) group at the adjacent position. This arrangement distinguishes it from its ortho (o-) and para (p-) isomers, influencing its electronic and steric properties .

Key Identifiers:

PropertyValueSource
CAS Number1899-93-0
IUPAC Name3-methylbenzenesulfonyl chloride
SMILESCC1=CC(=CC=C1)S(=O)(=O)Cl
InChI KeyKFPMLWUKHQMEBU-UHFFFAOYSA-N

Synthesis and Production

m-Toluenesulfonyl chloride is synthesized via chlorosulfonation of m-thiocresol in glacial acetic acid . Alternative methods include the use of chlorosulfonic acid (ClSO₃H) and phosphorus oxychloride (POCl₃) as sulfonating agents, with inorganic ammonium salts acting as catalysts . The reaction typically proceeds under controlled conditions to avoid over-sulfonation and isomerization.

Example Reaction Pathway:
m-Thiocresol+ClSO3Hm-Toluenesulfonyl chloride+H2O\text{m-Thiocresol} + \text{ClSO}_3\text{H} \rightarrow \text{m-Toluenesulfonyl chloride} + \text{H}_2\text{O}

Industrial-scale production achieves a total yield of 98.8% through optimized hydrolysis and solvent extraction steps . The meta isomer is often isolated via fractional crystallization below 5°C .

Physical and Chemical Properties

m-Toluenesulfonyl chloride is a clear yellow to brown liquid with a pungent odor. It is moisture-sensitive and reacts exothermically with water, producing HCl and sulfonic acid derivatives .

Physicochemical Data:

PropertyValueSource
Melting Point108°C
Boiling Point252–253°C (lit.)
Density1.314 g/mL at 25°C
Refractive IndexnD20=1.549n_{D}^{20} = 1.549
Flash Point107°C (closed cup)
SolubilityChloroform, ethyl acetate

Reactivity and Applications

Nucleophilic Substitution Reactions

m-Toluenesulfonyl chloride reacts with alcohols and amines to form sulfonate esters and sulfonamides, respectively . These transformations are pivotal in drug synthesis:

  • With alcohols:
    ROH+m-TsClpyridineROTs+HCl\text{ROH} + \text{m-TsCl} \xrightarrow{\text{pyridine}} \text{ROTs} + \text{HCl}
    The resulting tosylates (ROTs) are excellent leaving groups in SN2 reactions .

  • With amines:
    R2NH+m-TsClR2N-SO2C6H4CH3+HCl\text{R}_2\text{NH} + \text{m-TsCl} \rightarrow \text{R}_2\text{N-SO}_2\text{C}_6\text{H}_4\text{CH}_3 + \text{HCl}
    Sulfonamides are stable under acidic conditions, making them useful protective groups .

Pharmaceutical Applications

  • Stat3 SH2 Domain Ligands: Used in cancer research to inhibit signal transduction pathways .

  • 17β-HSD2 Inhibitors: Potential therapeutics for osteoporosis by modulating estrogen metabolism .

  • Antibacterial Aryldisulfonamides: Target Gram-positive pathogens through membrane disruption .

Material Science

The compound is employed in synthesizing histone deacetylase (HDAC) inhibitors and ionic liquids for electrochemical applications .

Comparison with Ortho and Para Isomers

Propertym-TsClo-TsClp-TsCl
Melting Point (°C)10867–6969–71
Boiling Point (°C)252–253146 (15 mmHg)146 (15 mmHg)
ReactivityModerateHighHigh
ApplicationsDrug intermediatesSaccharin synthesisTosylation reactions

The meta isomer’s steric hindrance reduces its reactivity compared to the para analogue, making it preferable for selective sulfonations .

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